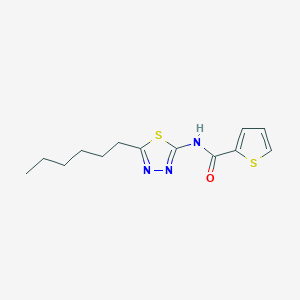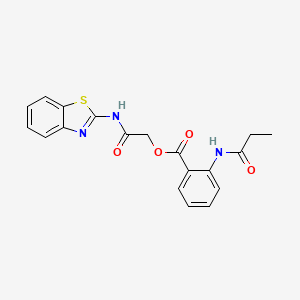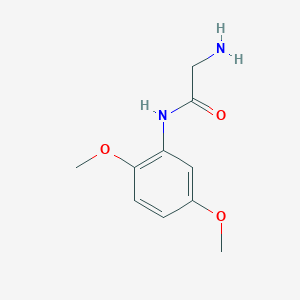![molecular formula C21H14ClN3O2 B15154789 2-chloro-5-[(E)-(2-phenylindolizin-3-yl)diazenyl]benzoic acid](/img/structure/B15154789.png)
2-chloro-5-[(E)-(2-phenylindolizin-3-yl)diazenyl]benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-5-[(1E)-2-(2-phenylindolizin-3-yl)diazen-1-yl]benzoic acid is a complex organic compound with a unique structure that includes a benzoic acid moiety substituted with a chloro group and a diazenyl linkage to a phenylindolizin group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(1E)-2-(2-phenylindolizin-3-yl)diazen-1-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the diazotization of 2-phenylindolizin-3-amine followed by coupling with 2-chloro-5-aminobenzoic acid under acidic conditions. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-chloro-5-[(1E)-2-(2-phenylindolizin-3-yl)diazen-1-yl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines.
科学研究应用
2-chloro-5-[(1E)-2-(2-phenylindolizin-3-yl)diazen-1-yl]benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Potential therapeutic applications include its use as a lead compound for the development of new drugs targeting specific pathways or receptors.
Industry: It can be used in the development of new materials with specific properties, such as dyes or polymers.
作用机制
The mechanism of action of 2-chloro-5-[(1E)-2-(2-phenylindolizin-3-yl)diazen-1-yl]benzoic acid involves its interaction with molecular targets such as enzymes or receptors. The diazenyl linkage and indolizin moiety allow the compound to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and target.
相似化合物的比较
Similar Compounds
2-chloro-5-[(1E)-2-(2-phenylindolizin-3-yl)diazen-1-yl]benzoic acid: shares similarities with other diazenyl and indolizin derivatives, such as:
Uniqueness
The uniqueness of 2-chloro-5-[(1E)-2-(2-phenylindolizin-3-yl)diazen-1-yl]benzoic acid lies in its specific substitution pattern and the presence of both chloro and diazenyl groups, which confer distinct chemical and biological properties
属性
分子式 |
C21H14ClN3O2 |
|---|---|
分子量 |
375.8 g/mol |
IUPAC 名称 |
2-chloro-5-[(2-phenylindolizin-3-yl)diazenyl]benzoic acid |
InChI |
InChI=1S/C21H14ClN3O2/c22-19-10-9-15(12-18(19)21(26)27)23-24-20-17(14-6-2-1-3-7-14)13-16-8-4-5-11-25(16)20/h1-13H,(H,26,27) |
InChI 键 |
UHKOJKYOTWGYEE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C(N3C=CC=CC3=C2)N=NC4=CC(=C(C=C4)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-cyclohexyl-2-[5-(2-hydroxyethyl)-4-methyl-6-oxo-2-phenylpyrimidin-1(6H)-yl]-N-methylacetamide](/img/structure/B15154710.png)
![N-{(2R,4S)-6-bromo-1-[(4-fluorophenoxy)acetyl]-2-methyl-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B15154712.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B15154714.png)
![methyl 3-methyl-4-{5-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoate](/img/structure/B15154719.png)
![4-[2-(2,4,6-Trichlorophenyl)hydrazinylidene]pyrazolidine-3,5-diimine](/img/structure/B15154722.png)
![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxopyridin-1-yl]-N-(1-phenylethyl)acetamide](/img/structure/B15154730.png)
![N-tert-butyl-2-(4-{[(pyridin-2-ylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B15154739.png)
![Ethyl 4-(4-acetylpiperazin-1-yl)-3-{[(5-bromo-2-methoxy-3-methylphenyl)carbonyl]amino}benzoate](/img/structure/B15154743.png)
![Methyl 3-{[(3,5-dimethylphenoxy)acetyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B15154754.png)

![2-chloro-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B15154777.png)
![ethyl 2-{[(thiophen-2-ylcarbonyl)carbamothioyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B15154784.png)


